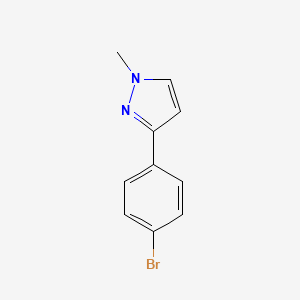

3-(4-溴苯基)-1-甲基-1H-吡唑

描述

The compound "3-(4-Bromophenyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom on the phenyl ring at the 4-position and a methyl group at the 1-position of the pyrazole ring are notable features of this compound. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields of chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve various strategies, including oxidative cyclization, multicomponent transformations, and substitution reactions. For instance, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst can lead to the formation of chromeno[4,3-c]pyrazol-4-one isomers . Another method includes the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to dihydropyrano[2,3-c]pyrazole derivatives using the electrogenerated anion of ethanol as the base . Additionally, the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide can yield bromo-substituted pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the X-ray diffraction analysis of halogenated isomers of chromeno[4,3-c]pyrazol-4-one revealed that they crystallize in different space groups with specific molecular conformations . Similarly, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined by X-ray diffraction, showing intermolecular hydrogen bonds stabilizing the crystal packing . The molecular structure and vibrational frequencies of related compounds have also been investigated using computational methods, providing insights into their geometrical parameters and stability .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including tautomerism, which is the interconversion between structural isomers. The study of tautomerism in 4-bromo-1H-pyrazoles has shown that the 3-bromo tautomer is predominant in both the solid state and in solution . The reactivity of these compounds can also be influenced by their electronic properties, such as the distribution of HOMO and LUMO energies, which are indicative of potential sites for chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, vibrational spectra, and nonlinear optical properties, can be characterized through various spectroscopic techniques and theoretical calculations. The solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been studied in different solvents, revealing variations in extinction coefficients and quantum yield . Vibrational spectroscopy and quantum chemical computations have provided detailed information on the vibrational modes and electronic absorption spectra of these compounds . Additionally, the nonlinear optical properties, which are important for applications in photonics and optoelectronics, have been evaluated through calculations of the first hyperpolarizability .

科学研究应用

生物医学应用

Ryzhkova 等人(2020 年)进行的研究探索了 3-(4-溴苯基)异恶唑-5(4H)-酮等化合物的电化学诱导转化。这导致合成了一种在各种生物医学应用中具有潜力的化合物,特别是根据对接研究,用于调节炎症性疾病 (Y. E. Ryzhkova、F. V. Ryzhkov、M. Elinson,2020 年)。

对癌细胞的细胞毒活性

Srour 等人(2018 年)合成了 1,3,4-三取代吡唑的衍生物,这些衍生物源自 3-(4-溴苯基)-1H-吡唑-4-甲醛的衍生物。这些衍生物的体外抗癌活性针对各种人类癌细胞系进行了测试,显示出显着的活性。特别是,一种化合物对正常人细胞系表现出有效的抑制作用,而没有细胞毒活性,表明其作为抗癌剂的潜力 (阿拉丁·M·斯罗尔、H. 法赫米、麦·卡特、M. El-Manawaty、ElSayed M Shalaby,2018 年)。

非线性光学性质

Tamer 等人(2016 年)合成了 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺 (BPTBMPA) 的晶体,并研究了其结构和光学性质。研究发现,BPTBMPA 表现出显着的非线性光学性质,使其成为该领域应用的候选者 (Ö. Tamer、B. S. Arslan、D. Avcı、M. Nebioğlu、Y. Atalay、Bünyemin Çoşut,2016 年)。

抗菌活性

Farag 等人(2008 年)合成了各种苯基吡唑衍生物,包括源自 4-(2-溴乙酰)-5-甲基-1-苯基-3-苯基氨基甲酰-1H-吡唑的衍生物,并测试了它们的抗菌特性。几种化合物对致病酵母菌和霉菌表现出有趣的特性,表明在开发新的抗菌剂中具有潜在用途 (A. Farag、Abdelrahman S. Mayhoub、S. Barakat、A. Bayomi,2008 年)。

光谱分析和荧光评估

Ibrahim 等人(2016 年)对新的吡唑啉衍生物进行了研究,包括 5-(4-溴苯基)-3-(5-氯噻吩-2-基)-1-苯基-4,5-二氢-1H-吡唑。他们检查了这些化合物的荧光特性,这些特性显示了在荧光研究和材料科学中的应用潜力 (M. Ibrahim、M. Al-Refai、K. Ayub、B. F. Ali,2016 年)。

属性

IUPAC Name |

3-(4-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQYXOYGTVBFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384824 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

CAS RN |

73387-51-6 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

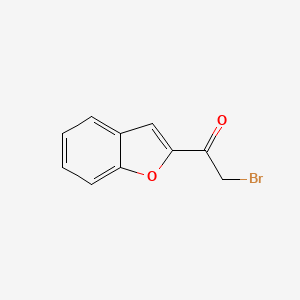

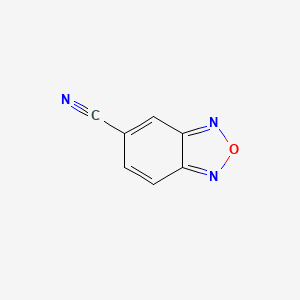

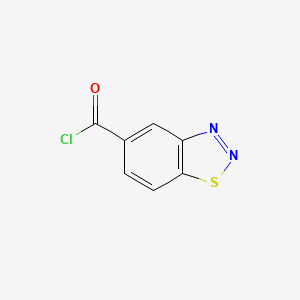

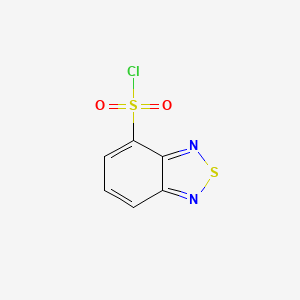

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。